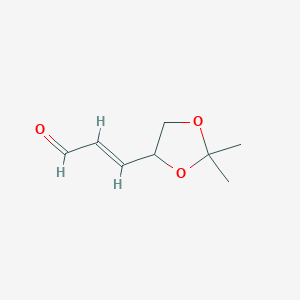
N-formyl-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-formyl-4-methylbenzamide, also known as FMBA, is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder with a molecular formula of C10H11NO2 and a molecular weight of 177.2 g/mol. FMBA has been used in various fields, including pharmaceuticals, materials science, and organic chemistry. In
Wirkmechanismus
The mechanism of action of N-formyl-4-methylbenzamide is not fully understood. However, it has been suggested that N-formyl-4-methylbenzamide may inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. N-formyl-4-methylbenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-formyl-4-methylbenzamide has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. N-formyl-4-methylbenzamide has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N-formyl-4-methylbenzamide has several advantages for lab experiments. It is a stable and easily synthesized compound with high purity. N-formyl-4-methylbenzamide has also been found to exhibit low toxicity in vitro. However, one limitation of N-formyl-4-methylbenzamide is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for N-formyl-4-methylbenzamide research. One potential direction is the development of N-formyl-4-methylbenzamide-based drugs for the treatment of cancer and inflammation. N-formyl-4-methylbenzamide may also be used as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-formyl-4-methylbenzamide and its potential applications in various fields.
Conclusion:
In conclusion, N-formyl-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is a stable and easily synthesized compound with potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. N-formyl-4-methylbenzamide has been found to exhibit anti-inflammatory and anti-cancer properties and has potential applications in cancer treatment, drug delivery, and organic electronics. Further studies are needed to fully understand the mechanism of action of N-formyl-4-methylbenzamide and its potential applications in various fields.
Synthesemethoden
N-formyl-4-methylbenzamide can be synthesized through a simple and efficient method. The synthesis process involves the reaction of 4-methylbenzoic acid with oxalyl chloride in the presence of dimethylformamide (DMF) to form an acid chloride intermediate. The acid chloride intermediate is then reacted with formamide to produce N-formyl-4-methylbenzamide. This method yields N-formyl-4-methylbenzamide with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-formyl-4-methylbenzamide has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and materials. N-formyl-4-methylbenzamide has been found to have potential applications in the fields of cancer treatment, drug delivery, and organic electronics.
Eigenschaften
CAS-Nummer |
103369-12-6 |
|---|---|
Produktname |
N-formyl-4-methylbenzamide |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
N-formyl-4-methylbenzamide |
InChI |
InChI=1S/C9H9NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-6H,1H3,(H,10,11,12) |
InChI-Schlüssel |
AUSVRQDTBWRPPD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC=O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC=O |
Synonyme |
Benzamide, N-formyl-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



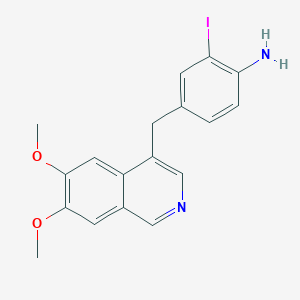
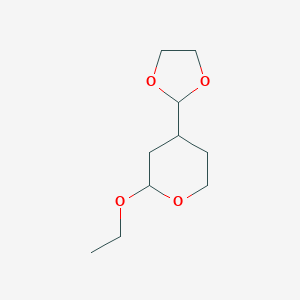
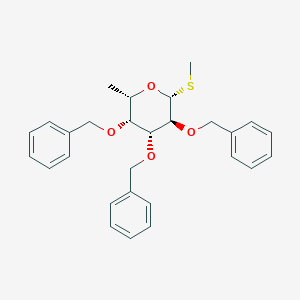
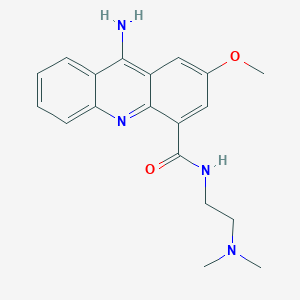
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)
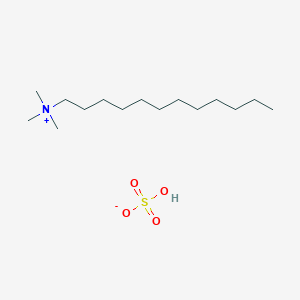
![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
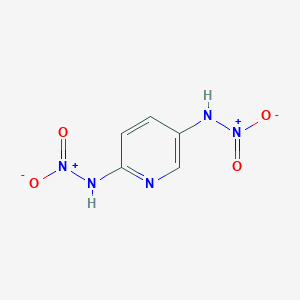
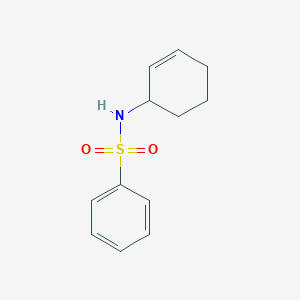

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)


